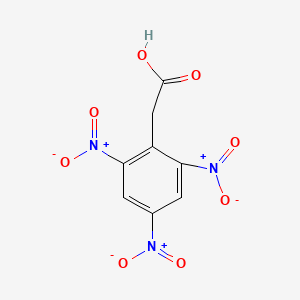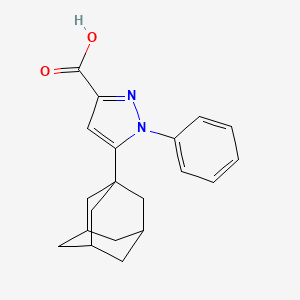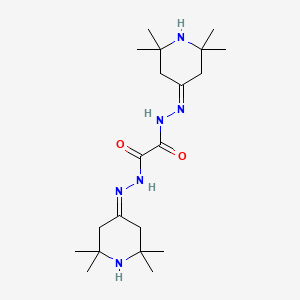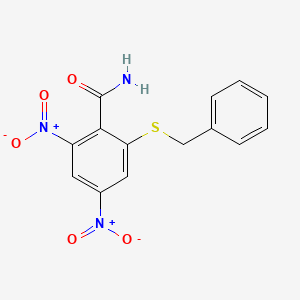
NoName
Overview
Description
NoName is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
NoName has several potential applications in scientific research. One of the most significant applications is in the field of drug discovery. The compound has been shown to have potent pharmacological properties and can be used to develop new drugs for various diseases. It has also been studied for its potential as a therapeutic agent for cancer and other diseases.
Mechanism of Action
The mechanism of action of NoName is not well understood. However, studies have shown that the compound interacts with specific proteins in the body, leading to changes in cellular signaling pathways. This, in turn, leads to various physiological effects.
Biochemical and Physiological Effects:
NoName has been shown to have several biochemical and physiological effects. It has been shown to have potent anti-inflammatory properties and can reduce inflammation in various tissues. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been shown to have analgesic properties, which can help alleviate pain.
Advantages and Limitations for Lab Experiments
NoName has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. It is also stable and can be stored for extended periods. However, one of the limitations of using NoName in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage levels of the compound.
Future Directions
There are several future directions for research on NoName. One of the most significant areas of research is in the development of new drugs based on the compound. Researchers are also exploring the potential of NoName as a therapeutic agent for various diseases. Additionally, further research is needed to understand the mechanism of action of the compound and its potential toxicity.
Conclusion:
In conclusion, NoName is a synthetic compound that has significant potential in various scientific fields. Its unique properties make it an attractive candidate for drug discovery and therapeutic applications. Further research is needed to fully understand the mechanism of action of the compound and its potential toxicity. However, with continued research, NoName may prove to be a valuable tool in scientific research and drug development.
properties
IUPAC Name |
(1-benzyl-1,2,4-triazol-4-ium-4-yl)-nitroazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c15-14(16)11-13-7-10-12(8-13)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSNLESVRCOMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=[N+](C=N2)[N-][N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B4290993.png)

![6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291002.png)


![N-[(butylamino)carbonyl]-2-chloro-4,6-dimethylpyridine-3-sulfonamide](/img/structure/B4291041.png)
![N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide](/img/structure/B4291047.png)
![ethyl 2-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4291054.png)


![methyl 6a-methyl-5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4291071.png)


